
Calcium perrhenate
Overview
Description
Calcium perrhenate (Ca(ReO₄)₂) is a calcium salt of perrhenic acid, characterized by its high solubility in water. Its dihydrate form, Ca(ReO₄)₂·2H₂O, dissolves at 227.8 g/100 mL at 30°C , while anhydrous this compound exhibits a solubility of 187 g/100 mL at the same temperature . Structurally, it consists of a calcium ion coordinated to two perrhenate (ReO₄⁻) anions, with vibrational modes attributed to Re–O stretching and bending, as well as Ca–O interactions . This compound is classified as an oxidizing solid (UN 1479, Class 5.1) and is used in niche applications, such as lubricant additives and metallurgical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium perrhenate can be synthesized through several methods. One common approach involves the reaction of rhenium oxide (Re₂O₇) with calcium hydroxide (Ca(OH)₂) in an aqueous solution. The reaction proceeds as follows: [ \text{Re}_2\text{O}_7 + 2\text{Ca(OH)}_2 \rightarrow 2\text{Ca(ReO}_4\text{)}_2 + 2\text{H}_2\text{O} ]
Another method involves the oxidation of low-valent rhenium compounds using calcium hypochlorite (Ca(OCl)₂) at temperatures between 50-70°C. This process converts rhenium oxides into this compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction of rhenium from copper-molybdenum ores. The rhenium is then converted into perrhenic acid (HReO₄), which reacts with calcium compounds to form this compound. This method ensures high purity and efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Calcium perrhenate undergoes various chemical reactions, including:
Oxidation: Perrhenate ions can be reduced to lower oxidation states of rhenium.
Substitution: Perrhenate ions can be replaced by other anions in certain reactions.
Condensation: Perrhenate ions can form polyoxometalates under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen sulfide (H₂S) can reduce perrhenate ions to tetrathioperrhenate (ReS₄²⁻).
Substitution: Trimethylsilyl chloride ((CH₃)₃SiCl) can react with perrhenate ions to form silyl esters.
Condensation: Perrhenate ions can condense to form rhenium polyoxometalates in the presence of suitable reagents.
Major Products
Tetrathioperrhenate (ReS₄²⁻): Formed by the reaction with hydrogen sulfide.
Silyl esters: Formed by the reaction with trimethylsilyl chloride.
Rhenium polyoxometalates: Formed through condensation reactions.
Scientific Research Applications
Chemical Applications
Precursor for Synthesis:
Calcium perrhenate serves as a precursor for synthesizing other rhenium compounds and catalysts. Its stability and insolubility in water make it particularly valuable for producing high-purity rhenium derivatives.
Catalytic Applications:
In catalysis, this compound is utilized in petrochemical processes. It can enhance the efficiency of chemical reactions, especially in the conversion of hydrocarbons .
Biological Applications
Radiopharmaceuticals:
Research indicates that this compound may have potential uses in radiopharmaceuticals due to the unique properties of rhenium isotopes. These isotopes are being studied for their applications in diagnostic imaging and targeted cancer therapies .
Mechanism of Action:
The interaction of perrhenate ions with biological molecules can lead to redox reactions, influencing various cellular processes. This aspect is particularly significant in medical research focused on cancer treatment.
Medical Applications
Cancer Treatment:
Studies have investigated the use of this compound in cancer therapies, particularly as a radiotracer. The compound's ability to form complexes with biomolecules makes it suitable for targeted delivery systems in cancer treatment .
Diagnostic Imaging:
this compound's isotopes are being explored for their potential in imaging techniques, allowing for better visualization of tumors and other pathological conditions.
Industrial Applications
Lubricants:
In industrial settings, this compound has been incorporated into lubricating oils as an additive. Research has shown that suspending this compound in base oils improves their tribological properties, enhancing lubrication performance under extreme conditions .
High-Performance Materials:
The compound is also used in creating high-performance materials due to its thermal stability and resistance to oxidation. This property makes it suitable for applications in aerospace and automotive industries .
Data Tables
Compound | Solubility (g/100 mL) | Applications |
---|---|---|
This compound | Insoluble | Catalysis, Radiopharmaceuticals |
Sodium Perrhenate | Soluble | Analytical Chemistry |
Ammonium Perrhenate | Soluble | Fertilizers |
Case Studies
Case Study 1: Use in Radiopharmaceuticals
A study explored the efficacy of this compound as a radiotracer for imaging tumors. Results indicated that its incorporation into radiopharmaceutical formulations improved imaging quality and target specificity.
Case Study 2: Lubricant Additives
Research demonstrated that adding this compound to lubricating oils significantly reduced friction and wear under high-load conditions, showcasing its potential as a superior lubricant additive.
Mechanism of Action
The mechanism of action of calcium perrhenate involves the interaction of perrhenate ions with various molecular targets. Perrhenate ions can participate in redox reactions, where they are reduced to lower oxidation states of rhenium. These reactions can influence cellular processes and biochemical pathways, making this compound valuable in medical and biological research .
Comparison with Similar Compounds
Calcium Perrhenate vs. Calcium Molybdate (CaMoO₄)
Analysis : The extreme solubility contrast facilitates separation of rhenium from molybdenum in ore processing . Calcium molybdate’s insolubility makes it ideal for optical materials, whereas this compound’s solubility limits its use in solid-phase applications .
This compound vs. Calcium Permanganate (Ca(MnO₄)₂)
Analysis : While both are oxidizing agents, calcium permanganate’s reactivity and toxicity limit its use compared to this compound, which is more stable in aqueous environments .
This compound vs. Calcium Pertechnetate (Ca(TcO₄)₂)
Analysis: The chemical similarity allows this compound to mimic pertechnetate in non-radioactive experiments, aiding in TcO₄⁻ sorption and redox studies .
This compound vs. Calcium Sulfate (CaSO₄)
Analysis : Calcium sulfate’s low solubility and hydration properties make it indispensable in construction, whereas this compound’s niche uses rely on its unique solubility and oxidizing capacity.
Biological Activity
Calcium perrhenate (Ca[ReO₄]₂) is an inorganic compound that has garnered attention in various fields, including materials science and biological research. Its unique properties stem from the presence of rhenium, a transition metal known for its high oxidation states and potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms, effects on living organisms, and potential applications in medicine and environmental science.
This compound is characterized by its high solubility in water and the ability to release perrhenate ions (ReO₄⁻) in solution. The structure of this compound consists of calcium cations coordinated with perrhenate anions, contributing to its solubility and reactivity. The molecular formula is represented as CaO₈Re₂, indicating the presence of calcium and rhenium oxides.
Property | Value |
---|---|
Molecular Weight | 486.18 g/mol |
Solubility | Highly soluble in water |
Crystal Structure | Orthorhombic |
Density | 3.5 g/cm³ |
This compound exhibits several biological activities, primarily attributed to its rhenium content. Research indicates that rhenium compounds can interact with biological systems through:
- Redox Reactions : Rhenium can participate in electron transfer processes, influencing cellular redox states.
- Enzyme Inhibition : Some studies suggest that rhenium complexes can inhibit specific enzymes, affecting metabolic pathways.
- Antimicrobial Properties : Preliminary findings indicate that this compound may possess antimicrobial activity against certain pathogens.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial effects of this compound on various bacterial strains. Results showed significant inhibition of growth in Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited dose-dependent cytotoxicity, with IC₅₀ values around 100 µM for both cell lines, suggesting potential as an anticancer agent .
- Environmental Impact : Research highlighted the role of this compound in bioremediation processes. Its application in contaminated sites showed promise in enhancing microbial degradation of pollutants, particularly heavy metals .
Table 2: Summary of Biological Studies on this compound
Safety and Toxicology
While this compound shows potential biological activity, understanding its safety profile is crucial. Toxicological assessments indicate that high concentrations may lead to cytotoxic effects; however, at lower doses, it may be safe for use in controlled environments. Further studies are needed to establish comprehensive safety guidelines.
Table 3: Toxicological Profile Summary
Endpoint | Observations |
---|---|
Acute Toxicity | Low toxicity at low concentrations |
Chronic Exposure | Potential cytotoxic effects at high doses |
Environmental Safety | Biodegradable under specific conditions |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing calcium perrhenate (CaRe₂O₈) with high purity?
this compound is typically synthesized via aqueous reactions. A common approach involves reacting calcium carbonate (CaCO₃) with perrhenic acid (HReO₄) under controlled stoichiometric conditions . Key steps include:
- Dissolving CaCO₃ in HReO₄ at 60–80°C with continuous stirring.
- Evaporating the solution to dryness under reduced pressure to precipitate CaRe₂O₈.
- Purifying the product via recrystallization in dilute nitric acid. Characterization using X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm phase purity and hydration states .
Q. How should researchers calculate molar masses and stoichiometric ratios for this compound in experimental designs?
The molar mass of CaRe₂O₈ (this compound) is calculated as:
- Ca: 40.08 g/mol, Re: 186.21 g/mol (×2), O: 16.00 g/mol (×8). Total = 40.08 + (2 × 186.21) + (8 × 16.00) = 598.50 g/mol . For stoichiometric conversions, use the formula: Always verify calculations with elemental analysis or inductively coupled plasma mass spectrometry (ICP-MS) to account for isotopic variations .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- XRD : Determines crystal structure and phase identity. Compare with reference patterns (e.g., ICDD PDF-4+ database).
- FTIR/Raman : Identifies Re–O symmetric/asymmetric stretching modes (\sim900–950 cm⁻¹) .
- TGA/DSC : Assesses thermal stability and dehydration behavior (e.g., water loss below 200°C).
- ICP-MS : Quantifies Re and Ca content to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?
Discrepancies in properties like solubility or enthalpy of formation often arise from differences in synthesis conditions (e.g., pH, impurities). To address this:
- Replicate experiments using protocols from conflicting studies.
- Perform controlled variable testing (e.g., pH, temperature).
- Cross-validate data with high-precision calorimetry or synchrotron-based X-ray absorption spectroscopy (XAS) . Example: Conflicting solubility data may stem from unaccounted hydration states; use Karl Fischer titration to quantify water content .
Q. What experimental design considerations are critical for studying this compound’s stability under non-ambient conditions?
- High-temperature studies : Use inert-atmosphere furnaces or sealed quartz ampules to prevent oxidation or decomposition. Monitor phase transitions via in-situ XRD .
- Aqueous stability : Conduct electrochemical impedance spectroscopy (EIS) to assess corrosion resistance in acidic/alkaline media.
- Radiation stability : For nuclear applications, irradiate samples and analyze structural changes using neutron diffraction .
Q. How can computational methods (e.g., DFT) complement experimental studies of this compound’s electronic properties?
Density functional theory (DFT) can predict:
- Band structure and density of states to explain conductivity behavior.
- Adsorption energies for catalytic applications (e.g., ReO₄⁻ ligand behavior). Validate computational models by comparing with experimental UV-Vis spectra or X-ray photoelectron spectroscopy (XPS) data .
Q. What strategies are effective for isolating this compound from complex matrices (e.g., mixed Re/Tc systems)?
- Liquid-liquid extraction : Use tributyl phosphate (TBP) in nitric acid to selectively separate ReO₄⁻ from TcO₄⁻ .
- Ion chromatography : Employ high-resolution columns (e.g., Dionex IonPac AS16) with NaOH eluents for anion separation.
- Confirm purity via gamma spectroscopy (for radioactive Tc contaminants) or ICP-MS .
Q. Methodological Guidance
Q. How should researchers document experimental procedures for reproducibility?
- Provide step-by-step protocols, including equipment models (e.g., "Bruker D8 Advance XRD") and reagent grades (e.g., "Sigma-Aldrich, ≥99.99%").
- Include raw data (e.g., XRD .raw files) in supplementary materials.
- Reference established guidelines for reporting (e.g., Beilstein Journal of Organic Chemistry’s experimental section requirements) .
Q. What are best practices for addressing conflicting literature data in a review or discussion section?
- Tabulate discrepancies side-by-side, highlighting variables like synthesis methods or analytical techniques.
- Propose hypotheses for contradictions (e.g., "Differences in hydrothermal synthesis temperatures may explain varying crystallite sizes").
- Cite recent studies using advanced characterization tools to prioritize newer, validated data .
Q. How can researchers integrate this compound into multidisciplinary studies (e.g., catalysis, nuclear waste management)?
Properties
IUPAC Name |
calcium;oxido(trioxo)rhenium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.8O.2Re/q+2;;;;;;;2*-1;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEVHMHMCGDTGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Re](=O)(=O)=O.[O-][Re](=O)(=O)=O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO8Re2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584237 | |
Record name | Calcium bis[oxido(trioxo)rhenium] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13768-54-2 | |
Record name | Calcium bis[oxido(trioxo)rhenium] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium perrhenate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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